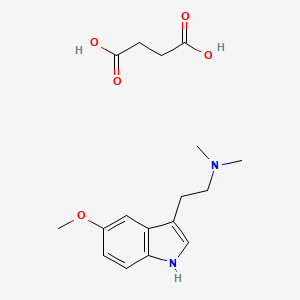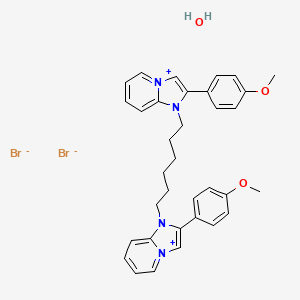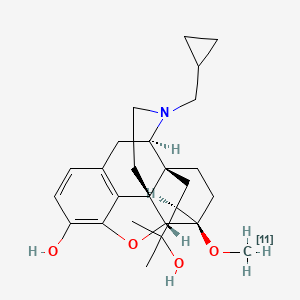
N(alpha)-Phosphorylalanylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Phosphorylalanylproline is a synthetic compound that combines the amino acids alanine and proline with a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylalanylproline typically involves the phosphorylation of alanylproline. One common method is the reaction of alanylproline with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the temperature maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
N(alpha)-Phosphorylalanylproline has several scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.
Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.
Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry
Mécanisme D'action
The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphorylated peptides and amino acids, such as phosphorylserine and phosphorylthreonine. These compounds share structural similarities but differ in their specific amino acid composition and phosphorylation sites .
Uniqueness
N(alpha)-Phosphorylalanylproline is unique due to its specific combination of alanine and proline with a phosphoryl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other phosphorylated peptides .
Propriétés
Numéro CAS |
76166-63-7 |
|---|---|
Formule moléculaire |
C8H15N2O6P |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1 |
Clé InChI |
UGGHNDGDVCUWQX-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


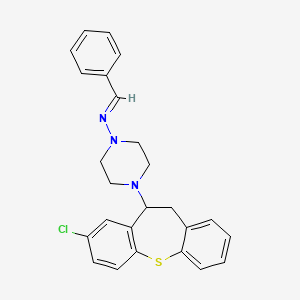
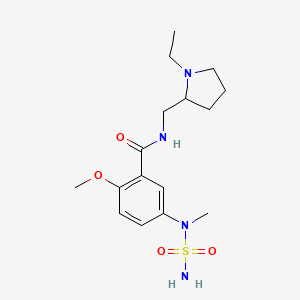
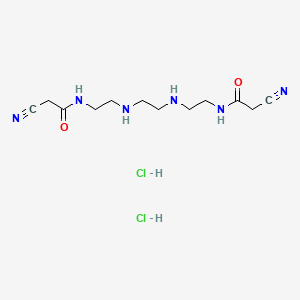
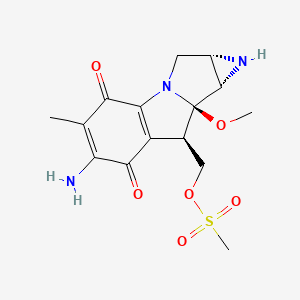




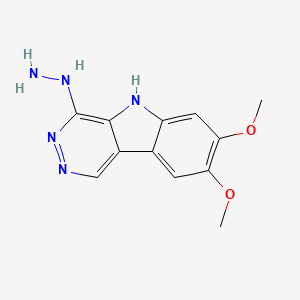
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

